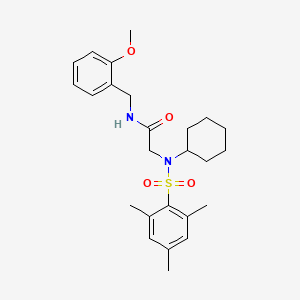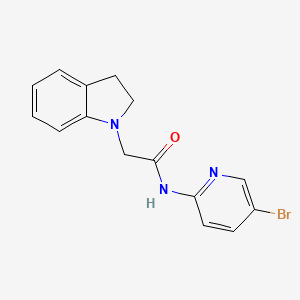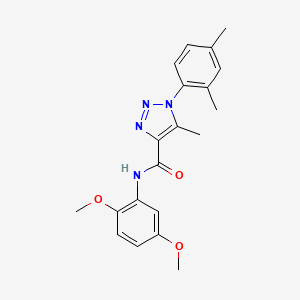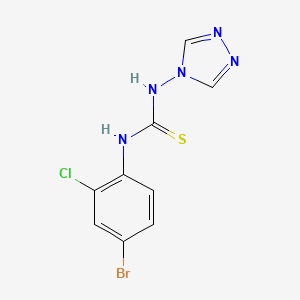![molecular formula C12H12N2O B4849751 1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)
1-[(2-methylphenyl)acetyl]-1H-pyrazole
Übersicht
Beschreibung
1-[(2-methylphenyl)acetyl]-1H-pyrazole, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
1-[(2-methylphenyl)acetyl]-1H-pyrazole acts as a selective and potent inhibitor of MAO-B, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, 1-[(2-methylphenyl)acetyl]-1H-pyrazole increases the levels of dopamine and other neurotransmitters in the brain, leading to improved mood and cognitive function. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been shown to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved mood and cognitive function. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain medications. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-methylphenyl)acetyl]-1H-pyrazole has several advantages for lab experiments, including its selective and potent inhibition of MAO-B, its potential neuroprotective effects, and its use as a scaffold for the development of novel bioactive compounds. However, there are also limitations to the use of 1-[(2-methylphenyl)acetyl]-1H-pyrazole in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-methylphenyl)acetyl]-1H-pyrazole, including the development of novel MAO-B inhibitors and other bioactive compounds based on the 1-[(2-methylphenyl)acetyl]-1H-pyrazole scaffold, the investigation of its potential therapeutic applications in various diseases, and the development of novel diagnostic tools for the detection of MAO-B activity in vivo. Further studies are also needed to determine the optimal dosage and administration of 1-[(2-methylphenyl)acetyl]-1H-pyrazole and to evaluate its potential toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
1-[(2-methylphenyl)acetyl]-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to act as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
In pharmacology, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel pain medications. 1-[(2-methylphenyl)acetyl]-1H-pyrazole has also been studied for its potential use as a diagnostic tool for the detection of MAO-B activity in vivo.
In medicinal chemistry, 1-[(2-methylphenyl)acetyl]-1H-pyrazole has been used as a scaffold for the development of novel MAO-B inhibitors and other bioactive compounds. 1-[(2-methylphenyl)acetyl]-1H-pyrazole derivatives have been synthesized and evaluated for their potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-5-2-3-6-11(10)9-12(15)14-8-4-7-13-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKISSIQFQYVSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)

![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4849696.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)


![2-[(2-oxo-2-phenylethyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4849715.png)
![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4849731.png)
![2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4849733.png)
![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)
![1-(2,6-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4849748.png)